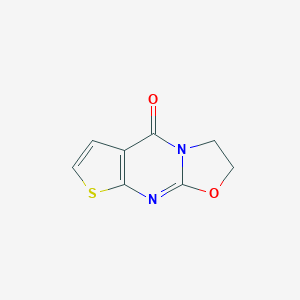
2,3-Dihydro-5H-oxazolothienopyrimidin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-5H-oxazolothienopyrimidin-5-one, also known as DOTPM, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a fused ring system consisting of a pyrimidine, oxazole, and thiazole ring. DOTPM has been synthesized using different methods, and its mechanism of action has been studied extensively.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydro-5H-oxazolothienopyrimidin-5-one is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to have anticancer and anti-inflammatory properties. This compound has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the degradation of the neurotransmitter acetylcholine. AChE inhibitors have been used for the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and reduces inflammation. This compound has also been shown to have antibacterial and antifungal properties. In vivo studies have shown that this compound has neuroprotective effects and improves cognitive function. This compound has also been shown to reduce the severity of allergic reactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3-Dihydro-5H-oxazolothienopyrimidin-5-one has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields. This compound is also relatively stable under normal laboratory conditions. However, this compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for research on 2,3-Dihydro-5H-oxazolothienopyrimidin-5-one. One direction is to further investigate its potential applications in medicinal chemistry, including the development of new drugs for the treatment of cancer, inflammation, and other diseases. Another direction is to explore its potential applications in material science, including the synthesis of new materials with potential applications in electronics and photonics. Further studies are also needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects. Finally, future research should focus on addressing the limitations of this compound for lab experiments, including its low solubility in water and its potential toxicity.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively. This compound has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields. However, this compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity. Future research should focus on addressing these limitations and exploring the potential applications of this compound in various fields.
Métodos De Síntesis
2,3-Dihydro-5H-oxazolothienopyrimidin-5-one can be synthesized using different methods, including the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with thiosemicarbazide in the presence of acetic anhydride. Another method involves the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with thiosemicarbazide in the presence of phosphorus oxychloride. The synthesis of this compound has also been achieved using the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with thiosemicarbazide in the presence of acetic acid.
Aplicaciones Científicas De Investigación
2,3-Dihydro-5H-oxazolothienopyrimidin-5-one has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. This compound has also been studied for its antibacterial and antifungal properties. In material science, this compound has been used as a building block for the synthesis of new materials with potential applications in electronics and photonics. In organic synthesis, this compound has been used as a starting material for the synthesis of other heterocyclic compounds.
Propiedades
Número CAS |
118236-14-9 |
|---|---|
Fórmula molecular |
C8H6N2O2S |
Peso molecular |
194.21 g/mol |
Nombre IUPAC |
10-oxa-6-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-2-one |
InChI |
InChI=1S/C8H6N2O2S/c11-7-5-1-4-13-6(5)9-8-10(7)2-3-12-8/h1,4H,2-3H2 |
Clave InChI |
KWRTWDCETIZWCH-UHFFFAOYSA-N |
SMILES |
C1COC2=NC3=C(C=CS3)C(=O)N21 |
SMILES canónico |
C1COC2=NC3=C(C=CS3)C(=O)N21 |
Otros números CAS |
118236-14-9 |
Sinónimos |
2,3-dihydro-5H-oxazolo(3,2-a)thieno(3,4-d)pyrimidin-5-one 2,3-dihydro-5H-oxazolothienopyrimidin-5-one d-5H-OTPO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid](/img/structure/B38331.png)


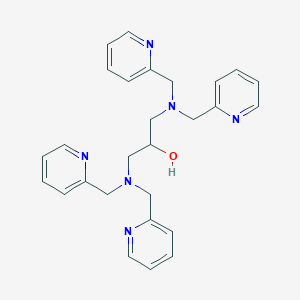
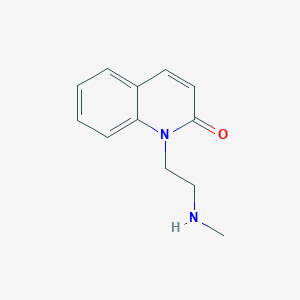
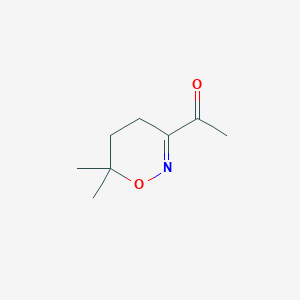
![Ethyl {3-[(4-bromo-2-fluorophenyl)methyl]-7-chloro-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl}acetate](/img/structure/B38343.png)
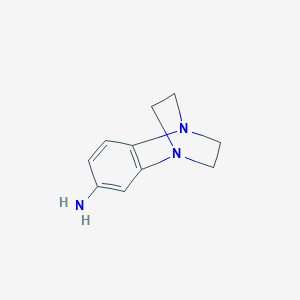
![Naphtho[1,2-b]fluoranthene](/img/structure/B38346.png)



![Methyl octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B38361.png)
